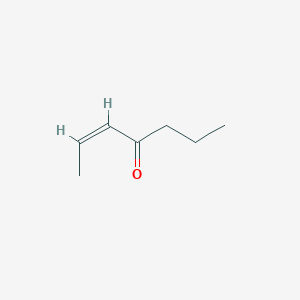
2-Hepten-4-one, (2Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hepten-4-one, (2Z)-, also known as (Z)-hept-2-en-4-one, is an organic compound with the molecular formula C7H12O. It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries .
準備方法
Synthetic Routes and Reaction Conditions
2-Hepten-4-one, (2Z)-, can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the desired (2Z)-isomer .
Industrial Production Methods
In industrial settings, 2-Hepten-4-one, (2Z)-, can be produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain high-purity products suitable for commercial use .
化学反応の分析
Types of Reactions
2-Hepten-4-one, (2Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-Hepten-4-one, (2Z)-, can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Heptanoic acid, 2-heptanone
Reduction: 2-heptanol, heptane
Substitution: Various substituted enones and alcohols
科学的研究の応用
2-Hepten-4-one, (2Z)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-Hepten-4-one, (2Z)-, involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It has been shown to modulate the activity of enzymes and receptors, leading to various physiological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
類似化合物との比較
2-Hepten-4-one, (2Z)-, can be compared with other similar compounds, such as:
2-Hepten-4-one, (E)-: The (E)-isomer has a different spatial arrangement of atoms, leading to distinct chemical and physical properties.
2-Octen-4-one: A homologous compound with an additional carbon atom, exhibiting similar reactivity but different physical properties.
2-Heptanone: A saturated analog with no double bond, showing different reactivity and applications.
The uniqueness of 2-Hepten-4-one, (2Z)-, lies in its specific isomeric form, which imparts distinct chemical and biological properties compared to its isomers and analogs.
特性
CAS番号 |
38397-37-4 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC名 |
(Z)-hept-2-en-4-one |
InChI |
InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
InChIキー |
TXVAOITYBBWKMG-HYXAFXHYSA-N |
異性体SMILES |
CCCC(=O)/C=C\C |
正規SMILES |
CCCC(=O)C=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















